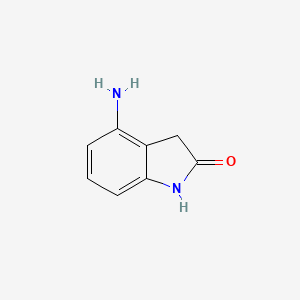

4-氨基吲哚-2-酮

概述

描述

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives has been explored through various methods. One approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, leading to compounds with significant cytotoxic effects on human breast tumor cell lines . Another innovative method utilizes 2H-indazole in an aza hetero-Diels-Alder reaction, which results in highly substituted 4-aminoquinolines. This process is notable for its atom economy and the use of simple starting materials . Additionally, an environmentally friendly synthesis of 4-aminoquinoline-2-ones has been achieved using choline hydroxide for intramolecular cyclization of 2-cyanophenylamide derivatives, offering an alternative that is both high-yielding and benign to the environment .

Molecular Structure Analysis

The molecular structures of the synthesized 4-aminoquinoline derivatives are confirmed using techniques such as NMR and FAB-MS spectral and elemental analyses. These methods ensure the accuracy of the synthesized compounds and their potential as anticancer agents . The molecular structure of 4-aminoquinoline-2-ones synthesized using choline hydroxide is also confirmed, although the specific analytical techniques are not detailed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-aminoquinoline derivatives are diverse. The aza hetero-Diels-Alder reaction is a key reaction in forming highly substituted 4-aminoquinolines . The intramolecular cyclization using choline hydroxide represents another type of chemical reaction that leads to the formation of 4-aminoquinoline-2-ones . Additionally, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr methodology for assembling 4-aminoquinolines, expanding the scope of chemical reactions for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives are influenced by their molecular structure and the substituents present. While the specific physical properties such as melting points, solubility, and stability are not detailed in the provided papers, the chemical properties, particularly the cytotoxic effects of these compounds, are emphasized. The most active compound in the series showed potent effects against MDA-MB 468 cells, highlighting the importance of the chemical properties of these derivatives in medicinal chemistry .

科学研究应用

氮杂环的合成

长谷川等(2008 年)的一项研究探索了氮杂环的合成,包括喹啉和 1-氨基吲哚啉,使用衍生自 3-卤代芳基-3-羟基-2-重氮丙酸酯的重氮官能团。这种方法由铜催化的 N-芳基化促进,突出了 4-氨基吲哚-2-酮衍生物在合成复杂有机结构中的潜力 (Hasegawa, Kimura, Arai, & Nishida, 2008).

抗肿瘤剂的开发

王宝霜等(2022 年)提出了一项关于 3-氨基吲哚啉不对称合成的研究,展示了它们作为抗肿瘤剂的潜力。合成过程涉及铜催化的不对称环化,得到高收率和对映选择性的手性 3-氨基吲哚啉。这些化合物表现出显着的抗肿瘤活性,表明手性对其功效的重要性 (Wang, Fan, Xiong, Chen, Fang, Tan, Lu, & Xiao, 2022).

抗疟疾药的开发

在抗疟研究领域,Rasina 等(2016 年)将 2-氨基喹唑啉-4(3H)-酮鉴定为一类新型的溶酶体蛋白酶抑制剂。这些化合物显示出作为未来抗疟疾药物的先导的潜力,证明了对恶性疟原虫的生长抑制作用以及对其他相关酶的选择性 (Rasina, Otikovs, Leitāns, Recacha, Borysov, Kanepe-Lapsa, Domraceva, Pantelejevs, Tārs, Blackman, Jaudzems, & Jirgensons, 2016).

激酶抑制剂的进展

Das 和 Hong(2019 年)讨论了 4-氨基喹唑啉衍生物作为激酶抑制剂的用途,重点是它们在癌症治疗中的应用。这些衍生物对多种癌症有效,证明了 4-氨基喹唑啉基化合物在药物化学中的多功能性 (Das & Hong, 2019).

新型合成方法

在有机合成领域,Tanaka 等(1989 年)开发了一种合成 4-羟基和 4-氨基吲哚的方法。该工艺涉及吲哚啉的脱氢,展示了 4-氨基吲哚-2-酮衍生物在创建多种有机化合物中的用途 (Tanaka, Yasuo, Takao, & Torii, 1989).

安全和危害

未来方向

While specific future directions for 4-Aminoindolin-2-one are not mentioned in the search results, a review on biologically active compounds based on 2-aminopyrimidin-4 (3H)-one, a structurally similar compound, suggests several priority directions including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

属性

IUPAC Name |

4-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNINKECAYRRRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481813 | |

| Record name | 4-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoindolin-2-one | |

CAS RN |

54523-76-1 | |

| Record name | 4-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

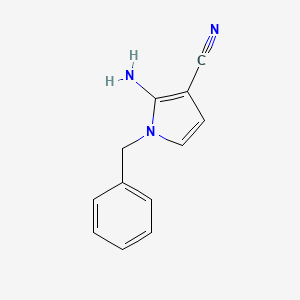

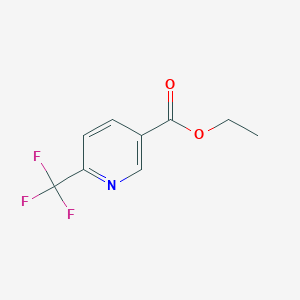

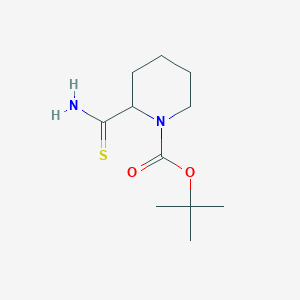

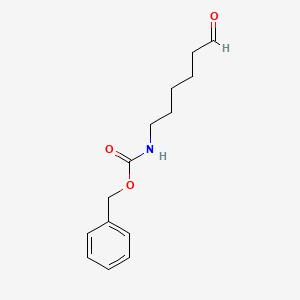

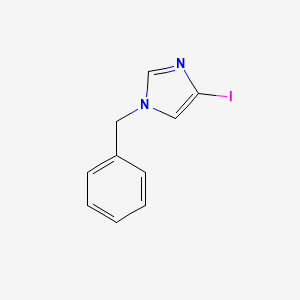

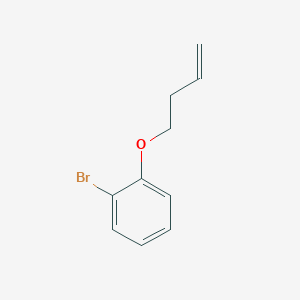

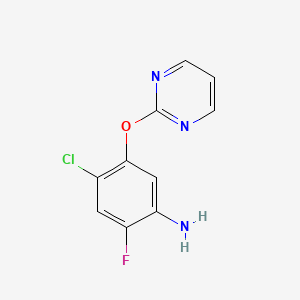

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)